[(2-Chlorophenyl)methyl](1-methoxypropan-2-yl)amine
Description
Chemical Structure and Properties (2-Chlorophenyl)methylamine is a secondary amine featuring a 2-chlorobenzyl group attached to a 1-methoxypropan-2-ylamine moiety. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol. The compound’s structure combines a lipophilic 2-chlorophenyl group with a polar methoxy group, influencing its physicochemical properties, such as solubility and bioavailability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDKPIWHYVMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of (2-Chlorophenyl)methylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Chlorophenyl)methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
(2-Chlorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: Research involving this compound includes the development of new therapeutic agents, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The table below compares (2-Chlorophenyl)methylamine with key analogs:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|---|
| (2-Chlorophenyl)methylamine | C₁₁H₁₆ClNO | 2-Cl-Benzyl, 1-methoxypropan-2-yl | 213.70 | Hypothesized CNS activity (BACE1 inhibition inferred) | - |
| Clobenzorex Hydrochloride | C₁₆H₁₇Cl₂N | 2-Cl-Benzyl, 1-phenylpropan-2-yl | 294.22 | Prodrug metabolized to amphetamine; anorectic | |
| Methoxyphenamine | C₁₁H₁₇NO | 2-Methoxyphenyl, N-methyl | 179.26 | Sympathomimetic; bronchodilator | |
| (5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine | C₉H₁₄BrNOS | 5-Br-Thiophene, 1-methoxypropan-2-yl | 264.18 | High-purity API intermediate | |
| 1-(2-Chlorophenyl)-2-methylpropan-2-amine | C₁₀H₁₄ClN | 2-Cl-Phenyl, tertiary amine | 183.68 | Lipophilic (density: 1.074 g/cm³); unknown bioactivity |
Pharmacological and Physicochemical Differences
- Clobenzorex Hydrochloride : The phenyl group enhances lipophilicity compared to the methoxy group in the target compound, favoring faster CNS penetration. Clobenzorex acts as a prodrug, releasing amphetamine upon metabolic cleavage .
- Methoxyphenamine : The 2-methoxyphenyl group and N-methylation reduce polarity, enhancing oral bioavailability. It exhibits β-adrenergic agonist activity, unlike the target compound’s uncharacterized pharmacology .
- 5-Bromothiophene Analog : The bromothiophene group increases molecular weight and may confer distinct electronic properties, making it suitable as a pharmaceutical intermediate .
Metabolic and Stability Considerations
- This contrasts with Clobenzorex, which undergoes hydrolysis to release amphetamine .
- Compared to Methoxyphenamine, the absence of N-methylation in the target compound could reduce metabolic stability, increasing susceptibility to oxidative deamination .
Biological Activity
(2-Chlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated phenyl ring and a methoxypropan-2-yl amine moiety. These characteristics suggest potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of (2-Chlorophenyl)methylamine is C11H14ClN, with a molecular weight of approximately 201.69 g/mol. The presence of the chlorine atom on the phenyl ring is significant as it enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN |
| Molecular Weight | 201.69 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
The biological activity of (2-Chlorophenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituent (chlorine) may enhance binding affinity through halogen bonding, which can influence the compound's pharmacokinetics and pharmacodynamics.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds similar to (2-Chlorophenyl)methylamine exhibit significant antimicrobial properties. For instance, a study demonstrated that halogenated phenyl amines possess broad-spectrum activity against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
2. Anticancer Properties
The structural characteristics of (2-Chlorophenyl)methylamine suggest potential anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
3. Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects, potentially acting as a modulator for neurotransmitter systems. This could be particularly relevant in the context of developing treatments for neurological disorders.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Chlorophenyl)methylamine:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various chlorinated phenyl amines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substituents displayed minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that chlorinated phenyl amines could inhibit cell proliferation and induce apoptosis at specific concentrations. These findings suggest that (2-Chlorophenyl)methylamine could exhibit similar effects.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activity of halogenated amines:
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Halogenated phenyl amines | Broad-spectrum activity against bacteria |
| Anticancer | Chlorinated anilines | Induction of apoptosis in cancer cells |
| Neuropharmacological | Amines with phenolic structures | Modulation of neurotransmitter systems |
Q & A
What are the optimal synthetic routes for (2-Chlorophenyl)methylamine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves nucleophilic substitution between 2-chlorobenzyl chloride and 1-methoxypropan-2-amine under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:electrophile). Column chromatography (silica gel, hexane/ethyl acetate 3:1) is often used for purification . Yield optimization may require iterative adjustments to catalyst loading (e.g., KI for SN2 facilitation) .
How can the molecular structure and purity of (2-Chlorophenyl)methylamine be validated?
Basic Research Question
Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 2-chlorophenyl; methoxy group at δ 3.3–3.5 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at m/z ~228.7) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) with >95% purity thresholds .
What methodologies are suitable for studying the compound’s receptor-binding mechanisms?
Advanced Research Question
Approaches :
- Molecular Docking : Use software (AutoDock Vina) to model interactions with serotonin/dopamine receptors, focusing on the chlorophenyl moiety’s hydrophobic interactions and methoxy group’s H-bonding potential .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant receptors immobilized on sensor chips .
- Radioligand Displacement Assays : Compare IC₅₀ values against reference ligands (e.g., ketanserin for 5-HT₂A) .
How do structural analogs of this compound differ in biological activity, and what explains these variations?
Advanced Research Question
Comparative Analysis :
- Analog : N-[(2-Chlorophenyl)methyl]propan-2-amine (no methoxy group) shows reduced CNS penetration due to lower logP .
- Analog : (2-Chloro-4-fluorophenyl)methylamine exhibits enhanced selectivity for α-adrenergic receptors via fluorination .
- Key Factors : Substituent electronegativity (Cl/F), steric hindrance, and side-chain flexibility .
How can contradictory data on the compound’s antimicrobial efficacy be resolved?
Advanced Research Question
Resolution Strategies :
- Assay Standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates), inoculum size (CFU/mL), and solvent (DMSO vs. saline) .
- Structure-Activity Relationship (SAR) : Test derivatives (e.g., replacing methoxy with hydroxyl) to isolate pharmacophores .
- Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
What purification and stability-assessment protocols are recommended?
Basic Research Question
Protocols :
- Purification : Sequential liquid-liquid extraction (chloroform/water) followed by flash chromatography .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of methoxy group) .
What computational tools predict the compound’s pharmacokinetics (ADME) and toxicity?
Advanced Research Question
Tools and Metrics :
- ADME Prediction : SwissADME for logP (estimated ~2.1), BBB permeability (CNS MPO score), and CYP450 interactions .
- Toxicity : ProTox-II for hepatotoxicity risk (focus on bioactivation of chlorophenyl group) .
- Metabolite Identification : GLORYx for phase I/II metabolism pathways (e.g., N-demethylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
